- Novel N-heterocyclic phosphonates and phosphinates as glucokinase activators for treatment of Type II diabetes, World Intellectual Property Organization, , ,

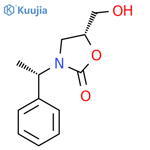

Cas no 97859-49-9 ((5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one)

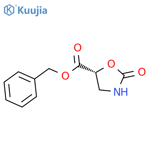

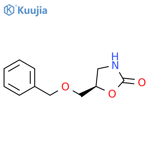

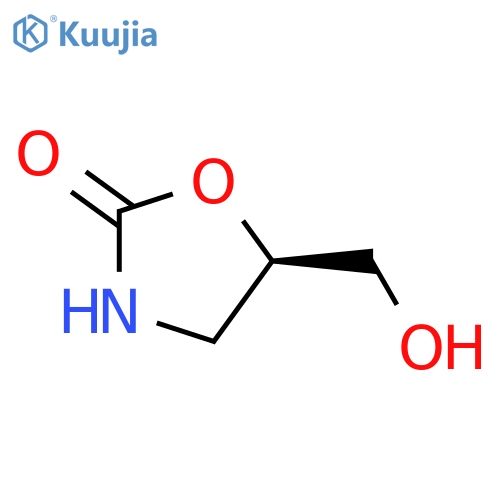

97859-49-9 structure

Nom du produit:(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

Numéro CAS:97859-49-9

Le MF:C4H7NO3

Mégawatts:117.103281259537

MDL:MFCD26407853

CID:2158516

PubChem ID:10236003

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Propriétés chimiques et physiques

Nom et identifiant

-

- (R)-5-(hydroxymethyl)oxazolidin-2-one

- (5R)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one

- (R)-5-Hydroxymethyl-2-oxazolidinone

- 2-Oxazolidinone, 5-(hydroxymethyl)-, (R)-

- (5R)-5-(Hydroxymethyl)-2-oxazolidinone (ACI)

- 2-Oxazolidinone, 5-(hydroxymethyl)-, (R)- (ZCI)

- EN300-137499

- DB-223438

- AKOS026728049

- 2-Oxazolidinone, 5-(hydroxymethyl)-, (5R)-

- (R)-5-hydroxymethyloxazolidin-2-one

- SCHEMBL523804

- CS-0131343

- LSYOFPBORRARMF-GSVOUGTGSA-N

- MFCD26407853

- 97859-49-9

- WS-03143

- (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

-

- MDL: MFCD26407853

- Piscine à noyau: 1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1

- La clé Inchi: LSYOFPBORRARMF-GSVOUGTGSA-N

- Sourire: C([C@H]1CNC(=O)O1)O

Propriétés calculées

- Qualité précise: 117.04300

- Masse isotopique unique: 117.042593085g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 2

- Nombre de récepteurs de liaison hydrogène: 4

- Comptage des atomes lourds: 8

- Nombre de liaisons rotatives: 1

- Complexité: 104

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 1

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: -0.9

- Surface topologique des pôles: 58.6Ų

Propriétés expérimentales

- Dense: 1.288±0.06 g/cm3 (20 ºC 760 Torr),

- Point de fusion: 93.0 ºC (isopropanol )

- Solubilité: Soluble (491g / l) (25ºC),

- Le PSA: 58.56000

- Le LogP: -0.58410

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-137499-0.1g |

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-49-9 | 95% | 0.1g |

$288.0 | 2023-02-15 | |

| eNovation Chemicals LLC | D381643-5g |

(R)-5-(hydroxymethyl)oxazolidin-2-one |

97859-49-9 | 95% | 5g |

$995 | 2023-09-04 | |

| Chemenu | CM116273-1g |

(R)-5-(Hydroxymethyl)oxazolidin-2-one |

97859-49-9 | 97% | 1g |

$1000 | 2021-08-06 | |

| abcr | AB480275-250 mg |

(R)-5-(Hydroxymethyl)oxazolidin-2-one; . |

97859-49-9 | 250MG |

€190.70 | 2023-07-10 | ||

| Ambeed | A862592-250mg |

(R)-5-(Hydroxymethyl)oxazolidin-2-one |

97859-49-9 | 97% | 250mg |

$53.0 | 2025-02-24 | |

| Ambeed | A862592-1g |

(R)-5-(Hydroxymethyl)oxazolidin-2-one |

97859-49-9 | 97% | 1g |

$132.0 | 2025-02-24 | |

| eNovation Chemicals LLC | D381643-1g |

(R)-5-(hydroxymethyl)oxazolidin-2-one |

97859-49-9 | 95% | 1g |

$395 | 2023-09-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1926-250MG |

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-49-9 | 95% | 250MG |

¥ 217.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1926-5G |

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-49-9 | 95% | 5g |

¥ 3,504.00 | 2023-03-30 | |

| Enamine | EN300-137499-5.0g |

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-49-9 | 95% | 5.0g |

$3439.0 | 2023-02-15 |

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 3 h, 0 °C; 0 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water ; 30 min, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; 30 min, rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Catalysts: Pancreatin

1.1 Catalysts: Triacylglycerol lipase

1.1 Catalysts: Triacylglycerol lipase

1.1 Catalysts: Triacylglycerol lipase

1.1 Catalysts: Triacylglycerol lipase

Référence

- Enzymic separation of optical isomers of 2-oxazolidinonesEnzymic separation of optical isomers of 2-oxazolidinonesEnzymic separation of optical isomers of 2-oxazolidinones, Japan, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Sodium carbonate Solvents: Dichloromethane , Water ; rt → 0 °C

1.2 Solvents: Dichloromethane ; 0 - 10 °C; 2 - 3 h, 15 - 20 °C

1.3 Reagents: Ammonia Solvents: Water ; 30 min, pH 8 - 9

2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

1.2 Solvents: Dichloromethane ; 0 - 10 °C; 2 - 3 h, 15 - 20 °C

1.3 Reagents: Ammonia Solvents: Water ; 30 min, pH 8 - 9

2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

Référence

- Method for preparing oxazolidinone intermediate, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt

Référence

- Lipase-mediated resolution of 3-hydroxy-4-trityloxybutanenitrile: synthesis of 2-amino alcohols, oxazolidinones and GABOB, Tetrahedron: Asymmetry, 2006, 17(8), 1281-1289

Méthode de production 5

Conditions de réaction

1.1 Reagents: Lithium , Ammonia Solvents: tert-Butanol , Tetrahydrofuran

Référence

- An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-ones, Tetrahedron, 1987, 43(11), 2505-12

Méthode de production 6

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Ethanol

2.1 Reagents: Lithium , Ammonia Solvents: tert-Butanol , Tetrahydrofuran

2.1 Reagents: Lithium , Ammonia Solvents: tert-Butanol , Tetrahydrofuran

Référence

- An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-ones, Tetrahedron, 1987, 43(11), 2505-12

Méthode de production 7

Conditions de réaction

1.1 Solvents: Tetrahydrofuran , Water ; 20 min, rt; rt → 0 °C

1.2 Reagents: Potassium carbonate ; 60 min, < 8 °C; 2 h, 8 °C

2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 - 10 °C; 10 °C → 25 °C; 3 h, 25 °C; 25 °C → 10 °C; 30 min, 25 °C

2.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C

1.2 Reagents: Potassium carbonate ; 60 min, < 8 °C; 2 h, 8 °C

2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 - 10 °C; 10 °C → 25 °C; 3 h, 25 °C; 25 °C → 10 °C; 30 min, 25 °C

2.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C

Référence

- Preparation of macrocyclic broad spectrum antibiotics, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

Référence

- Resolution of 5-hydroxymethyl-2-oxazolidinone by preferential crystallization and investigations on the nature of the racemates of some 2-oxazolidinone derivatives, Tetrahedron: Asymmetry, 2004, 15(10), 1659-1665

Méthode de production 9

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

Référence

- Preparation method for tedizolid and its intermediatePreparation method for tedizolid and its intermediateMethod for preparing oxazolidinone intermediate, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Sodium bicarbonate Solvents: Water ; rt; 16 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

Référence

- Preparation of spiro[oxazino[4,3-a]isoxazolo[4,5-g]quinoline-pyrimidine]trione compounds and methods for treating bacterial infections, United States, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Sodium carbonate Solvents: Water ; 25 °C; 4 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5

1.1 Reagents: Sodium carbonate Solvents: Water ; 25 °C; 4 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5

1.1 Reagents: Sodium carbonate Solvents: Water ; 25 °C; 4 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5

Référence

- Preparation of substituted oxazolidinone compounds as factor Xα inhibitorsPreparation of substituted oxazolidinone compounds as factor Xα inhibitors, China, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 - 10 °C; 10 °C → 25 °C; 3 h, 25 °C; 25 °C → 10 °C; 30 min, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C

Référence

- Preparation of macrocyclic broad spectrum antibiotics, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction

Référence

- Process for the resolution of racemic 5-substituted 2-oxazolidinones by crystallizationEfficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivativesOptically active 5-[(sulfonyloxy)methyl]-2-oxazolidinone derivatives as intermediates for drugs, Italy, 1995, 6(5), 1181-90

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Raw materials

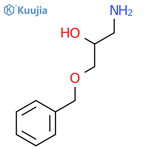

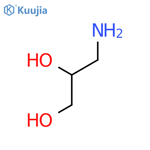

- (R)-3-Amino-1,2-propanediol

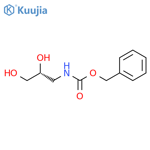

- benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate

- 2-Oxazolidinone, 5-[(phenylmethoxy)methyl]-, (5R)-

- 2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5R)-

- 2-Oxazolidinone, 5-[(acetyloxy)methyl]-3-(1-phenylethyl)-, [R-(R*,S*)]-

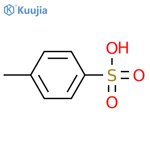

- 4-methylbenzene-1-sulfonic acid

- 5-[(Acetyloxy)methyl]-2-oxazolidinone

- 3-Amino-1,2-propandiol

- 2-Propanol, 1-amino-3-(phenylmethoxy)-, (R)-

- (R)-benzyl 2-oxooxazolidine-5-carboxylate

- (R)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Preparation Products

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Littérature connexe

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861

97859-49-9 ((5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one) Produits connexes

- 1487283-63-5(2,2-dimethyl-5-(methylsulfanyl)pentan-1-amine)

- 2097897-47-5(2,6-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide)

- 842133-82-8(2-chloro-5-[(2S,3S,4R,5R,6R)-3,4,5-tribenzyloxy-6-(benzyloxymethyl)tetrahydropyran-2-yl]benzaldehyde)

- 946318-18-9(3,4,5-triethoxy-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide)

- 1105233-06-4(1-(4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one)

- 1016771-85-9(2-(trifluoromethyl)-1,3-thiazolidine)

- 1804639-37-9(3-(Chloromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetonitrile)

- 1361645-75-1(5'-Fluoro-3'-nitro-2,3,5-trichlorobiphenyl)

- 1227577-18-5(6-Fluoro-4-methylpyridin-3-ol)

- 1349716-31-9(N-(Oxetan-3-yl)piperidin-4-amine)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:97859-49-9)(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

Pureté:99%/99%

Quantité:1g/5g

Prix ($):192.0/741.0